molecular formula C20H21NO4 B1628567 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid CAS No. 917562-06-2

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Numéro de catalogue: B1628567
Numéro CAS: 917562-06-2
Poids moléculaire: 339.4 g/mol
Clé InChI: RUDHGDWNJABZLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDHGDWNJABZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588771
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-06-2
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917562-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Application of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-natural amino acids into peptide frameworks is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability.[1][] This guide provides an in-depth examination of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid , a protected β-amino acid, and its pivotal role in the synthesis of sophisticated peptidomimetics. We will explore the fundamental advantages conferred by the β-amino acid backbone, detail the precise methodology for its integration via Solid-Phase Peptide Synthesis (SPPS), and discuss its impact on the development of next-generation therapeutics and functional biomaterials.

Part 1: The Strategic Advantage of β-Amino Acids in Peptide Design

Peptides composed exclusively of natural α-amino acids, while central to biology, often exhibit significant liabilities as therapeutic agents, primarily their rapid degradation by endogenous proteases. The field of peptidomimetics seeks to address this by introducing modifications that retain or enhance biological activity while improving stability.[3][4]

The use of β-amino acids, such as 3-aminopentanoic acid, represents a highly successful peptidomimetic strategy.[3] These isomers of α-amino acids feature an additional carbon atom in their backbone (the amino group is attached to the β-carbon instead of the α-carbon).[3][5] This seemingly subtle alteration has profound consequences:

  • Inherent Proteolytic Resistance: The altered backbone geometry of β-peptides makes them poor substrates for proteases, which are highly specific for the α-peptide bond. This modification significantly enhances the in vivo half-life of the resulting peptide.[6]

  • Novel Secondary Structures (Foldamers): The longer backbone of β-peptides allows them to fold into unique, stable, and predictable three-dimensional conformations, such as various helices (8, 10, 12, 14-helix) and sheets, that are not accessible to α-peptides.[5][6][7] These well-defined structures, known as "foldamers," are crucial for mimicking the secondary structures of proteins to inhibit protein-protein interactions or act as receptor agonists/antagonists.[7]

  • Expanded Structural Diversity: The stereochemistry of β-amino acids offers greater diversity. For a given side chain, four possible diastereoisomers can exist, providing a vast toolkit for fine-tuning molecular design and biological function.[3]

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is a pre-packaged building block designed for seamless integration into these advanced peptide structures using the robust and widely adopted Fmoc-SPPS chemistry.

Part 2: Core Methodology: Incorporating Fmoc-3-aminopentanoic Acid via SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process to mere filtration and washing after each reaction step.[8][9] The most common strategy employs the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection, which is prized for its mild, base-labile cleavage conditions that preserve sensitive side-chain protecting groups.[][]

The incorporation of Fmoc-3-aminopentanoic acid follows the standard Fmoc-SPPS cycle, which consists of two key steps performed iteratively: deprotection and coupling.

spss_cycle cluster_main Fmoc-SPPS Cycle for β-Amino Acid Incorporation Resin Peptide-Resin (N-terminal Fmoc) Deprotection Step 1: Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Treat with base FreeAmine Peptide-Resin (Free N-terminal Amine) Deprotection->FreeAmine Removes Fmoc group Coupling Step 2: Coupling (Fmoc-β-AA, Activator, Base) FreeAmine->Coupling Add activated Fmoc-3-aminopentanoic acid Coupling->Resin Forms new peptide bond (Chain extended by one residue)

Caption: Iterative workflow of the Fmoc-SPPS cycle.

Detailed Experimental Protocol for Incorporation

This protocol outlines the manual synthesis steps for incorporating a single residue of Fmoc-3-aminopentanoic acid onto a growing peptide chain attached to a resin (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-aminopentanoic acid

  • Coupling/Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.

  • Base: N,N-diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, DCM, Methanol

Workflow:

  • Resin Swelling & Preparation:

    • Place the peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to swell it and remove any impurities.

  • Step 1: Fmoc Deprotection (if applicable):

    • This step is performed if the starting peptide-resin is N-terminally Fmoc-protected.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate gently for 5-10 minutes.

    • Drain the solution. A key advantage of the Fmoc group is that the fulvene-piperidine adduct released can be quantified spectrophotometrically to monitor reaction completion.[8]

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin extensively with DMF (5-6x) and DCM (3x) to ensure complete removal of piperidine.

  • Step 2: Coupling of Fmoc-3-aminopentanoic acid:

    • In a separate vial, prepare the activation mixture. Dissolve Fmoc-3-aminopentanoic acid (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in DMF.

    • Add a base, such as DIEA (6-10 equivalents), to the activation mixture.[8] The solution should change color, indicating activation. Let it pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[8]

    • Causality Note: Non-natural amino acids, especially β-amino acids, can exhibit slower coupling kinetics due to steric hindrance.[8] Using a powerful coupling reagent like HATU and extending the reaction time is a crucial choice to drive the reaction to completion and prevent deletion sequences. For particularly difficult couplings, a "double coupling" (repeating the step with a fresh solution) may be necessary.[8]

  • Step 3: Washing:

    • After the coupling period, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

    • Dry the resin under vacuum. At this stage, a small sample can be taken for a qualitative ninhydrin test to confirm the absence of free primary amines, indicating a successful coupling.

  • Chain Elongation:

    • To add the next amino acid, return to Step 2 (Fmoc Deprotection) to remove the Fmoc group from the newly added 3-aminopentanoic acid residue, and continue the cycle.

  • Final Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

    • A common cleavage cocktail for this purpose is a mixture of Trifluoroacetic Acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS) to quench reactive cations generated during deprotection.

    • The crude peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and dried.[8]

Part 3: Applications and Impact in Research and Drug Development

The incorporation of 3-aminopentanoic acid and other β-amino acids creates peptidomimetics with significantly altered and often superior properties compared to their α-peptide counterparts.[7]

backbone_comparison a1 ...-N(H)-Cα(R)-C(O)-... b1 ...-N(H)-Cα(R)-C(O)-N(H)-Cβ(R')-Cα-C(O)-... note Note the extra carbon atom in the β-amino acid residue, increasing backbone length and flexibility. b1->note

Caption: Comparison of α-peptide and mixed α,β-peptide backbones.

Key Applications:

  • Enhanced Drug Candidates: By replacing key α-amino acids with β-analogs, researchers can design peptide drugs with improved metabolic stability, oral bioavailability, and receptor-binding affinity.[7][12]

  • Inhibition of Protein-Protein Interactions: The unique helical structures formed by β-peptides can mimic α-helices, allowing them to bind to protein surfaces and disrupt interactions that are critical in disease pathways (e.g., cancer).[7]

  • Novel Antimicrobial Agents: β-peptides can be designed to mimic the amphipathic structures of natural antimicrobial peptides, enabling them to disrupt bacterial membranes while remaining resistant to bacterial proteases.

  • Advanced Biomaterials: The self-assembly properties of β-peptides are being explored to create novel hydrogels and nanomaterials for applications in tissue engineering and regenerative medicine.[6][12]

Data Summary: Comparative Properties
PropertyStandard α-PeptidePeptide with 3-Aminopentanoic Acid (β-Peptide)Rationale & Scientific Justification
Proteolytic Stability LowHighThe non-natural β-peptide bond is not recognized by endogenous proteases, preventing enzymatic cleavage.[6]
Structural Diversity Limited to α-helices, β-sheets, etc.High; forms novel 10-, 12-, 14-helical and other foldamer structures.The additional backbone carbon atom creates different hydrogen-bonding patterns, leading to unique and stable secondary structures.[5][6]
Synthesis Method Standard Fmoc-SPPSStandard Fmoc-SPPS with potential modifications.The compound is designed for SPPS, but may require stronger coupling reagents or longer reaction times due to steric factors.[3][8]
Biological Activity VariableCan be modulated or enhanced.The constrained conformations can lead to higher binding affinity and specificity for biological targets.[7]
Conclusion

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is more than just a modified amino acid; it is a strategic building block for the rational design of advanced peptides. Its use enables researchers and drug developers to systematically overcome the inherent weaknesses of natural peptides, leading to the creation of highly stable, structurally defined, and potent peptidomimetics. By leveraging the principles of foldamer chemistry and the efficiency of Fmoc-SPPS, this reagent opens new avenues for tackling complex challenges in medicine and materials science.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Katoh, T., & Suga, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Central Science. Retrieved from [Link]

  • Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • O'Donnell, M. J., et al. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Retrieved from [Link]

  • Horne, W. S., et al. (2009). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society. Retrieved from [Link]

  • Afridi, S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. Retrieved from [Link]

  • BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-(S)-3-amino-5-phenylpentanoic acid.
  • Martinek, T. A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • MedChemExpress. (n.d.). 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid.
  • CymitQuimica. (n.d.). CAS 123622-48-0: FMOC-5-AMINOPENTANOIC ACID.
  • AAPPTec. (n.d.). (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid.
  • ChemicalBook. (2026). FMOC-5-AMINOPENTANOIC ACID.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • BroadPharm. (n.d.). Fmoc-5-aminopentanoic acid, 123622-48-0.
  • Limal, D., et al. (1991). Rapid "tea-bag" peptide synthesis using 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids applied for antigenic mapping of viral proteins. Journal of Immunological Methods. Retrieved from [Link]

  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • CEM Corporation. (n.d.). Fmoc Amino Acids.
  • Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Retrieved from [Link]

  • Leduc, M., et al. (2012). Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. Journal of Organic Chemistry.
  • Gutarowska, A., et al. (2014). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology.
  • Gutarowska, A., et al. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

Sources

Methodological & Application

how to incorporate 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid into foldamers

Application Note: Incorporation of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid into β -Peptide Foldamers

Executive Summary & Scientific Context

Foldamers are sequence-specific oligomers designed to mimic the folding predictability of natural proteins while offering superior resistance to proteolytic degradation[1]. Among the most extensively studied foldamers are β -peptides, which utilize β -amino acids to form highly stable secondary structures such as 14-helices, 12-helices, and 10/12-helices[2].

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (CAS: 917562-06-2)[3][4]—also known as Fmoc- β3 -homo-2-aminobutyric acid or Fmoc- β3 -hAbu-OH—is a critical monomer in foldamer engineering. Structurally, it possesses an ethyl side chain at the β -carbon. This specific substitution introduces localized steric bulk that restricts the θ , ϕ , and ψ dihedral angles of the peptide backbone, thermodynamically driving the oligomer sequence into a predictable helical topology[1].

This application note details the mechanistic rationale and optimized protocols for incorporating this sterically demanding monomer into β -peptide foldamers using Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS).

Mechanistic Insights: Overcoming Synthesis Challenges

The synthesis of β -peptides presents unique chemical challenges that render standard α -peptide protocols insufficient. As a Senior Application Scientist, it is vital to understand the causality behind the experimental parameters:

  • Steric Hindrance: The extra methylene carbon in the β -amino acid backbone, combined with the ethyl side chain of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, creates significant steric shielding around the reacting amine[1]. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete acylation and deletion sequences.

  • On-Resin Aggregation: β -peptides have a high propensity to form stable, intermolecular hydrogen-bonded networks (similar to β -sheets) directly on the resin[5]. This aggregation physically blocks reagents from accessing the growing N-terminus.

  • The Microwave Advantage: To overcome these kinetic barriers, controlled microwave heating (typically 75–86 °C) is employed. Microwave irradiation rapidly disrupts intermolecular hydrogen bonding and accelerates the acylation kinetics, ensuring quantitative yields even for sterically hindered β3 -residues[6][7].

  • Resin Selection: Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix) are prioritized over traditional polystyrene. PEG resins exhibit superior swelling in both polar and non-polar solvents, which physically distances the growing peptide chains and mitigates aggregation[7][8].

Experimental Protocols: A Self-Validating System

The following protocol utilizes Fmoc/tBu chemistry optimized for β -peptide assembly. To ensure a self-validating workflow, qualitative colorimetric tests (TNBSA) are integrated to confirm reaction completeness at every step[9].

Resin Preparation and Swelling
  • Weigh 0.1 mmol of Rink Amide ChemMatrix resin (loading ~0.5 mmol/g) into a microwave-safe reaction vessel[7].

  • Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain the solvent.

Fmoc Deprotection
  • Add 4 mL of 20% piperidine in DMF (containing 0.1 M HOBt to suppress side reactions) to the resin[5].

  • Irradiate in a microwave peptide synthesizer at 80 °C for 4 minutes[10].

  • Drain and wash the resin thoroughly with DMF (5 × 4 mL).

  • Validation: Perform a TNBSA test on a few resin beads. A deep red coloration confirms the presence of free primary amines[9].

Monomer Activation and Coupling
  • In a separate vial, dissolve 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (4.0 equiv, 0.4 mmol) and the highly reactive uronium coupling reagent HATU (3.9 equiv, 0.39 mmol) in a minimal volume of N-Methyl-2-pyrrolidone (NMP)[9][11].

  • Add N,N-Diisopropylethylamine (DIPEA) (8.0 equiv, 0.8 mmol) to the vial. Stir for 1 minute to allow the formation of the active OAt ester[11].

  • Transfer the activated monomer solution to the resin.

  • Irradiate in the microwave reactor at 75 °C for 15 minutes[7][10].

  • Drain and wash the resin with DMF (5 × 4 mL).

  • Validation: Perform a TNBSA test. The beads must remain colorless, indicating complete acylation. If slightly red, repeat the coupling step before proceeding.

Cleavage and Global Deprotection
  • Once the sequence is complete, wash the resin with DCM (5 × 4 mL) and dry under a vacuum.

  • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 3 hours at room temperature[9][12].

  • Filter the resin and precipitate the crude β -peptide foldamer in cold diethyl ether. Centrifuge and lyophilize.

Quantitative Data Presentation

Table 1: Reagent Stoichiometry for β -Amino Acid Coupling

Reagent Function Equivalents Concentration
Fmoc-3-amino-pentanoic acid Monomer 4.0 0.2 M in NMP
HATU Activator 3.9 0.195 M in NMP
DIPEA Base 8.0 0.4 M in NMP

| 20% Piperidine/DMF | Deprotection | Excess | N/A |

Table 2: Comparative Coupling Efficiencies

Condition Temperature Time Yield / Purity Aggregation Status
Standard SPPS (DIC/HOBt) 25 °C 120 min < 40% (High deletion) High (H-bonded networks)

| MW-SPPS (HATU/DIPEA) | 75 °C | 15 min | > 95% (Quantitative) | Disrupted by Microwave |

Mandatory Visualizations

SPPS_WorkflowResinResin Swelling(PEG-based resin, DMF/DCM)DeprotectFmoc Deprotection(20% Piperidine/DMF, 80°C MW)Resin->DeprotectWash1Washing(DMF, 5x)Deprotect->Wash1ActivateMonomer Activation(Fmoc-β-AA + HATU + DIPEA)Wash1->ActivateCoupleCoupling Reaction(75°C MW, 15 min)Activate->CoupleWash2Washing(DMF, 5x)Couple->Wash2Wash2->Deprotect TNBSA Positive(Repeat for next residue)CleaveCleavage & Global Deprotection(TFA/TIS/H2O, 3h)Wash2->Cleave Sequence Complete

Figure 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Workflow for β-Peptides.

Foldamer_MechanismMonomer3-(Fmoc-amino)-pentanoic acid(β3-hAbu-OH)StericEthyl Side-ChainSteric ConstraintMonomer->StericOligomerβ-Peptide Oligomerization(MW-SPPS)Steric->OligomerHBondIntramolecular H-Bonding(C=O(i)···H-N(i+3))Oligomer->HBondFoldamerStable Helical Foldamer(14-Helix Topology)HBond->Foldamer

Figure 2: Mechanistic pathway from monomeric steric constraint to stable foldamer topology.

References

  • Murray, J. K., et al. (2005). "Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation." PubMed / NIH. URL: [Link]

  • Bacsa, B., et al. (2010). "Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating." The Journal of Organic Chemistry. URL:[Link]

  • Seebach, D., et al. (2006). "Design and synthesis of beta-peptides with biological activity." PubMed / NIH. URL:[Link]

  • English, et al. (2023). "Differential membrane binding of α/β-peptide foldamers implications for cellular delivery and mitochondrial targeting." Raines Lab Publications. URL:[Link]

  • ChemWhat Database. "3-(9 H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PENTANOIC ACID CAS#: 917562-06-2". URL:[Link]

Application Notes and Protocols: Standard Coupling Conditions for Fmoc-3-aminopentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Incorporating β-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, prized for its efficiency and robustness.[1][2] While the incorporation of standard α-amino acids is a well-established process, the introduction of non-canonical amino acids, such as β-amino acids, presents unique challenges. Fmoc-3-aminopentanoic acid, a β-amino acid with an ethyl group at the β-carbon, introduces steric hindrance that can significantly impede coupling efficiency.[3][4] This can lead to incomplete reactions, the formation of deletion sequences, and difficulties in purification.[1]

This technical guide provides a comprehensive overview of the principles and best practices for the successful incorporation of Fmoc-3-aminopentanoic acid into a growing peptide chain using Fmoc-based SPPS. We will delve into the rationale behind the selection of coupling reagents, optimized reaction conditions, and strategies to mitigate potential side reactions, providing you with the foundational knowledge to confidently utilize this and other sterically hindered β-amino acids in your research.

The Impact of β-Amino Acid Incorporation on Peptide Structure

The inclusion of β-amino acids like 3-aminopentanoic acid can profoundly influence the secondary structure of peptides. Unlike α-peptides, which commonly form helices, sheets, and turns, β-peptides can adopt a variety of unique and stable helical and sheet-like conformations. These novel structures are often resistant to enzymatic degradation, making β-peptides attractive candidates for therapeutic development. However, this propensity for stable secondary structure formation can also lead to on-resin aggregation during synthesis, a major cause of incomplete reactions.

Core Principles for Coupling Sterically Hindered β-Amino Acids

The primary challenge in coupling Fmoc-3-aminopentanoic acid lies in overcoming the steric hindrance presented by the β-substituent. This requires a departure from standard SPPS protocols and the adoption of more potent activation strategies.

The Critical Role of the Coupling Reagent: HATU vs. HBTU

The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically demanding amino acids. While a variety of coupling reagents are available, uronium/aminium salt-based reagents are generally preferred for their high reactivity and rapid kinetics.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective coupling reagent for standard SPPS.[5] However, for sterically hindered couplings, its efficiency can be limited.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the recommended coupling reagent for Fmoc-3-aminopentanoic acid and other challenging amino acids.[6][7] The key difference lies in the active ester formed during the activation step. HATU utilizes HOAt (1-hydroxy-7-azabenzotriazole) as a leaving group, which forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU (which uses HOBt).[8] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and reducing the risk of side reactions like racemization.[8]

FeatureHBTUHATU
Activating Additive HOBt (1-hydroxybenzotriazole)HOAt (1-hydroxy-7-azabenzotriazole)
Reactivity of Active Ester Less Reactive (OBt-ester)More Reactive (OAt-ester)[8]
Suitability for Hindered Couplings ModerateHigh[6][7]
Potential for Side Reactions Higher risk of incomplete couplingLower risk of incomplete coupling and racemization[8]

Experimental Workflow for Fmoc-3-aminopentanoic Acid Coupling

The following diagram outlines the key steps in a typical SPPS cycle for the incorporation of Fmoc-3-aminopentanoic acid.

SPPS_Workflow cluster_Resin Peptide-Resin cluster_Cycle SPPS Cycle cluster_Decision Decision Point cluster_End Next Cycle Resin_Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-3-aminopentanoic acid, HATU, Base in DMF) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Kaiser Test (Check for free amines) Wash2->Monitoring Decision Coupling Complete? Monitoring->Decision Decision->Coupling No (Double Couple) Resin_End Peptide-Resin (with 3-aminopentanoic acid) Decision->Resin_End Yes

SPPS cycle for incorporating Fmoc-3-aminopentanoic acid.

Detailed Protocols

The following protocols are designed to maximize the coupling efficiency of Fmoc-3-aminopentanoic acid.

Protocol 1: HATU-Mediated Coupling of Fmoc-3-aminopentanoic Acid

This is the recommended protocol for achieving high coupling yields.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-aminopentanoic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treatment with 20% piperidine in DMF and the resin has been thoroughly washed with DMF.[9]

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-3-aminopentanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered amino acids, a longer coupling time is generally required compared to standard α-amino acids.

  • Washing: After the coupling reaction, drain the solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), a second coupling is recommended to drive the reaction to completion. Repeat steps 2-4.

Protocol 2: Double Coupling Strategy

For particularly challenging sequences or when the initial coupling is incomplete, a double coupling strategy is highly recommended.[10]

Procedure:

  • Following the initial 2-4 hour coupling with HATU as described in Protocol 1, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Repeat the activation and coupling steps with a fresh solution of activated Fmoc-3-aminopentanoic acid.

  • After the second coupling, wash the resin extensively with DMF.

  • Perform a final Kaiser test to confirm the absence of free amines.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Positive Kaiser Test after Coupling Incomplete coupling due to steric hindrance.Perform a double coupling.[10] Increase the coupling time to 4 hours or overnight. Consider a slight increase in temperature (e.g., to 30-35°C), but monitor for potential side reactions.
On-Resin Aggregation Formation of secondary structures by the growing peptide chain.Use a low-loading resin (0.2-0.4 mmol/g) to increase the distance between peptide chains. Switch to a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with up to 25% dimethyl sulfoxide (DMSO). Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structure formation.
Racemization Use of excess base or elevated temperatures.Use 2,4,6-collidine as the base instead of DIPEA, as it is less likely to cause racemization. Avoid excessive heating during the coupling step.

Conclusion

The successful incorporation of Fmoc-3-aminopentanoic acid into synthetic peptides is readily achievable with careful consideration of the inherent steric challenges. The use of a highly reactive coupling reagent such as HATU, combined with optimized reaction times and the potential for a double coupling strategy, provides a robust methodology for overcoming these obstacles. By understanding the principles outlined in this guide, researchers can confidently expand their peptide design toolbox to include this and other valuable β-amino acids, paving the way for the development of novel peptidomimetics with enhanced stability and unique structural properties.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • Legiec, E. P., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3044-3047.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Luks, B., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2913.
  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting incomplete coupling of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide in-depth troubleshooting assistance for a common, yet challenging, issue: the incomplete coupling of sterically demanding or structurally unique amino acids. Specifically, we will address the difficulties encountered with 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid , a β-amino acid analog of norvaline.

Incomplete coupling of this building block can lead to the formation of deletion sequences, significantly reducing the yield of the target peptide and complicating downstream purification.[1][2] This guide provides a structured, causality-driven approach to diagnose, troubleshoot, and resolve these coupling issues, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that the coupling of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is incomplete?

Short Answer: The most reliable method to confirm incomplete coupling is to perform a qualitative colorimetric test on a small sample of the peptide-resin beads after the coupling step. The Kaiser test is the standard for primary amines.

The Rationale: In SPPS, each synthesis cycle involves a deprotection step, exposing a free N-terminal amine, followed by a coupling step to add the next amino acid. A successful coupling reaction consumes all available free amines. A monitoring test checks for the presence of these unreacted amines.

  • Primary Amines (Most Amino Acids): The Kaiser Test (or Ninhydrin Test) is highly sensitive for primary amines.[3] If the coupling is incomplete, the unreacted primary amine on the resin will react with ninhydrin to produce an intense blue color. A negative result (yellow or colorless beads) indicates a successful coupling.

  • Secondary Amines (e.g., after Proline): The Kaiser test gives a weak or misleading result for secondary amines. While your target amino acid is a primary amine, if it is being coupled to a proline residue, you would need an alternative like the Isatin Test to confirm the presence of the unreacted proline N-terminus.[3]

A positive colorimetric test is a definitive indicator that the reaction has not gone to completion and requires intervention.

Protocol 1: The Kaiser Test for Unreacted Primary Amines
  • Reagents:

    • Solution A: 5% (w/v) Ninhydrin in Ethanol

    • Solution B: 80% (w/v) Phenol in Ethanol

    • Solution C: 2% (v/v) 0.001M KCN (aq) in Pyridine

  • Procedure:

    • Collect a small sample of peptide-resin (approx. 5-10 mg) in a small glass test tube after the coupling reaction and subsequent washing steps.

    • Add 2-3 drops of each Solution A, B, and C to the test tube.[1]

    • Heat the test tube at 100-110°C for 5 minutes.[1]

    • Observe the color:

      • Intense Blue Beads/Solution: Incomplete Coupling (Positive Result).

      • Yellow/Colorless Beads: Complete Coupling (Negative Result).

Q2: What are the most likely reasons my standard coupling protocol is failing for this β-amino acid?

Short Answer: Incomplete coupling of non-canonical amino acids like 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid typically stems from two primary factors: (1) Steric Hindrance slowing down the reaction kinetics, and (2) On-Resin Aggregation of the growing peptide chain, which physically blocks the reaction site.

The Rationale:

  • Steric Hindrance: While not as bulky as some α,α-disubstituted amino acids, the β-amino acid structure alters the geometry of the approach to the N-terminal amine. This can create a higher activation energy barrier compared to standard α-amino acids, making standard coupling conditions less effective.[4][5] The reaction simply proceeds too slowly to reach completion within a typical timeframe.

  • On-Resin Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold back on itself and form intermolecular hydrogen bonds with neighboring chains.[6][7] This creates a dense, aggregated matrix that is poorly solvated, preventing reagents from accessing the N-terminal amine.[8] The onset of aggregation is often indicated by a noticeable shrinking of the resin bed.

The troubleshooting workflow below is designed to address these issues systematically.

Diagram: Troubleshooting Workflow for Incomplete Coupling

G Start Incomplete Coupling Detected (Positive Kaiser Test) DoubleCouple Strategy 1: Double Couple Repeat coupling with fresh reagents. Start->DoubleCouple Check1 Kaiser Test DoubleCouple->Check1 ChangeReagent Strategy 2: Change Coupling Reagent Switch to a more potent activator (e.g., HATU, HCTU, COMU). Check1->ChangeReagent Positive Success Coupling Successful Proceed with Synthesis Check1->Success Negative Check2 Kaiser Test ChangeReagent->Check2 ChangeSolvent Strategy 3: Optimize Solvents - Switch from DMF to NMP. - Add chaotropic salts (LiCl). - Use aggregation-disrupting solvents (DMSO). Check2->ChangeSolvent Positive Check2->Success Negative Check3 Kaiser Test ChangeSolvent->Check3 Advanced Strategy 4: Advanced Methods - Elevate temperature (Microwave SPPS). - Use Acyl Fluoride formation (TFFH). - Resynthesize on low-load resin. Check3->Advanced Positive Check3->Success Negative

Caption: A systematic workflow for troubleshooting difficult couplings.

Q3: My standard HBTU/DIPEA coupling failed. What is the best immediate course of action?

Short Answer: First, perform a double coupling . If that fails, switch to a more potent in-situ activating reagent like HATU or COMU .

The Rationale: The simplest first step is to provide the reaction with more time and fresh reagents to push it to completion.[1] A double coupling does exactly this. However, if the issue is the inherent reactivity of the activated species, a more powerful reagent is necessary.

Aminium/uronium reagents based on the HOAt (e.g., HATU) or Oxyma (e.g., COMU) leaving groups are significantly more reactive than their HOBt-based counterparts (e.g., HBTU). This is due to the lower pKa of HOAt and Oxyma, which makes them better leaving groups and accelerates the formation of the amide bond, effectively overcoming the steric barrier.

Diagram: General Coupling Reagent Activation

G cluster_0 Activation Step cluster_1 Coupling Step AminoAcid Fmoc-AA-OH ActiveEster Fmoc-AA-OAt/Oxyma (Highly Reactive Ester) AminoAcid->ActiveEster Activation CouplingReagent CouplingReagent CouplingReagent->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Resin H₂N-Peptide-Resin Resin->PeptideBond Acylation

Caption: Activation of an amino acid by a coupling reagent.

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesLeaving GroupReactivityRecommended Use
CarbodiimidesDIC, DCC-Low-ModerateRoutine couplings, often with additives (Oxyma, HOBt). Not ideal for hindered residues alone.[9][10]
Aminium (HOBt)HBTU, TBTUOBt esterModerate-HighWorkhorse reagents, but may be insufficient for difficult sequences.[10]
Aminium (HOAt)HATU OAt esterVery High Excellent for sterically hindered amino acids and difficult couplings.[10][11]
Aminium (Oxyma)COMU Oxyma esterVery High Performance comparable to HATU; non-explosive and safer alternative to HOAt-based reagents.[9]
PhosphoniumPyBOP, PyAOPOBt/OAt esterHigh-Very HighExcellent for routine and difficult couplings; does not cause guanidinylation side reactions.
Protocol 2: Double Coupling with HATU
  • First Coupling:

    • Following Fmoc deprotection and washing, add your standard coupling solution for 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid.

    • Allow the reaction to proceed for 45-60 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3x).

  • Confirmation:

    • Perform a Kaiser test (Protocol 1). If it is negative, proceed with your synthesis. If positive, continue to the second coupling.

  • Second Coupling:

    • In a separate vessel, prepare a fresh activation mixture:

      • Fmoc-3-aminopentanoic acid (4 eq. relative to resin loading)

      • HATU (3.9 eq.)

      • DIPEA or Collidine (8 eq.)

      • Dissolve in a minimal volume of DMF or NMP.

    • Add this fresh solution to the peptide-resin.

    • Allow the second coupling to proceed for 1-2 hours.

    • Wash the resin thoroughly with DMF and perform a final Kaiser test to confirm completion.

Q4: Could my choice of solvent be the problem?

Short Answer: Yes. Inadequate solvation of the growing peptide-resin is a major cause of incomplete reactions. Switching from the standard DMF to NMP (N-methylpyrrolidone) often improves results.

The Rationale: Successful SPPS requires the solvent to perform two functions: swell the polymer resin support and solvate the growing peptide chains.[12]

  • DMF (N,N-dimethylformamide): While common and inexpensive, DMF can be less effective at solvating aggregated peptide structures. It can also contain trace amine impurities that can terminate peptide chains.[12]

  • NMP (N-methylpyrrolidone): NMP is a more polar and efficient solvating agent than DMF.[11][12] Its superior ability to maintain the peptide chains in a solvated state often leads to improved coupling yields, especially for difficult sequences.

For extremely problematic aggregation, solvent mixtures containing DMSO or the use of chaotropic salts can be employed to disrupt the secondary structures responsible for aggregation.[6][13]

Protocol 3: Coupling with Chaotropic Salts to Disrupt Aggregation
  • Reagent Preparation: Prepare a 0.8 M solution of anhydrous LiCl or NaClO₄ in DMF or NMP.[7]

  • Procedure:

    • Perform the standard Fmoc deprotection and wash the resin with DMF/NMP.

    • Pre-Wash: Before coupling, wash the peptide-resin with the chaotropic salt solution (2 x 1 min). This helps to break up existing secondary structures.[7]

    • In-Coupling: Prepare the activated amino acid solution as usual (e.g., with HATU) but use the chaotropic salt solution as the solvent.

    • Add the activated mixture to the resin and couple for the desired time. The presence of the salt during coupling helps prevent the re-formation of aggregates.

    • Wash thoroughly with standard DMF/NMP after coupling to remove all salts.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved March 18, 2026, from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. (n.d.). PubMed. Retrieved March 18, 2026, from [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? (2018, July 14). Reddit. Retrieved March 18, 2026, from [Link]

  • (PDF) Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved March 18, 2026, from [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. (n.d.). ChemRxiv. Retrieved March 18, 2026, from [Link]

  • Inverse Peptide Synthesis Using Transient Protected Amino Acids. (2024, February 5). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 18, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Retrieved March 18, 2026, from [Link]

  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. (n.d.). RSC Publishing. Retrieved March 18, 2026, from [Link]

  • Development of Data-Based Techniques to Combat On-Resin Aggregation During SPPS. (2026, March 17). Retrieved March 18, 2026, from [Link]

  • Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. (2023, October 10). RSC Publishing. Retrieved March 18, 2026, from [Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022, May 4). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. Retrieved March 18, 2026, from [Link]

  • General Approach for Monitoring Peptide–Protein Interactions Based on Graphene–Peptide Complex. (2011, August 22). ACS Publications. Retrieved March 18, 2026, from [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. Retrieved March 18, 2026, from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. Retrieved March 18, 2026, from [Link]

  • How Peptides are Produced From Milligram to Kilogram Safely. (2026, March 18). North Penn Now. Retrieved March 18, 2026, from [Link]

  • What causes overcoupling in microwave assisted SPPS? (2025, October 10). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved March 18, 2026, from [Link]

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid [2760464-21-7]. (n.d.). Peptides. Retrieved March 18, 2026, from [Link]

  • (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019, November 22). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid | C26H32N4O6. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

Sources

how to prevent epimerization during Fmoc-3-amino-pentanoic acid activation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during peptide synthesis. The focus is on preventing epimerization during the activation of Fmoc-protected amino acids, with a specific emphasis on the non-standard Fmoc-3-amino-pentanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is epimerization and why is it a critical issue with Fmoc-3-amino-pentanoic acid?

A1: Epimerization is the change in configuration at a single stereocenter in a molecule that contains multiple stereocenters. In the context of a single chiral center, such as in Fmoc-3-amino-pentanoic acid, this process is more accurately termed racemization, leading to the formation of its enantiomer. This loss of stereochemical purity is a significant problem in peptide synthesis because the biological activity of a peptide is critically dependent on its precise three-dimensional structure.[1][2][3] An epimerized product can have drastically different pharmacological properties and can be difficult to separate from the desired peptide, complicating purification and compromising experimental results.[1][2]

The use of β-amino acids like 3-amino-pentanoic acid is a strategy to create peptides with increased metabolic stability and unique secondary structures.[4] Preserving the stereochemical integrity of each β-amino acid building block during synthesis is therefore paramount to achieving the desired final product.

Q2: What is the mechanism of epimerization during activation, and how might it differ for a β-amino acid?

A2: The primary mechanism for epimerization in standard α-amino acids involves the formation of a 5(4H)-oxazolone intermediate.[2][5] During carboxyl group activation, particularly with highly reactive coupling reagents, the carbonyl oxygen of the Fmoc protecting group can attack the activated carboxyl carbon, forming a cyclic oxazolone. The proton on the α-carbon of this intermediate is highly acidic and can be easily abstracted by a base.[3][5] The resulting planar carbanion can be re-protonated from either face, leading to a loss of the original stereochemistry.[3]

For a β-amino acid like Fmoc-3-amino-pentanoic acid, the formation of a six-membered ring equivalent to the oxazolone is sterically and electronically disfavored. Therefore, the predominant pathway for epimerization is likely through direct enolization . In this mechanism, a base directly abstracts the acidic proton at the α-carbon (the C2 position) of the activated amino acid.[2] This also forms a planar enolate intermediate, which can then be non-stereoselectively protonated, leading to epimerization.

Epimerization_Mechanisms Epimerization Pathways During Activation cluster_alpha α-Amino Acid Pathway cluster_beta β-Amino Acid Pathway (Fmoc-3-amino-pentanoic acid) A Activated Fmoc-α-AA B Oxazolone Intermediate A->B Cyclization C Planar Enolate B->C Base (Proton Abstraction) D Epimerized Product C->D Reprotonation E Activated Fmoc-β-AA F Planar Enolate (via Direct Abstraction) E->F Base (Direct Proton Abstraction) G Epimerized Product F->G Reprotonation

Epimerization pathways for α- and β-amino acids.
Q3: Which coupling reagent should I choose to minimize epimerization?

A3: The choice of coupling reagent is a critical factor. Reagents are broadly classified into carbodiimides and onium (uronium/phosphonium) salts.

  • Onium Salts (HBTU, HATU, HCTU, COMU, PyBOP): These are generally highly efficient but can increase the risk of epimerization if not used correctly due to their high reactivity.[6] However, modern reagents like COMU, which is based on Oxyma rather than the potentially explosive HOBt/HOAt, have been shown to reduce epimerization compared to HBTU and HATU.[7][8]

  • Carbodiimides (DIC, EDC): These are generally considered "safer" in terms of epimerization, especially when used with an additive like Oxyma or HOBt.[2][9] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate can rapidly rearrange to an inactive N-acylurea or cyclize to the epimerization-prone oxazolone.[9][10] The addition of HOBt or, more effectively, Oxyma, traps this intermediate to form a more stable active ester that is less prone to epimerization.[9][10] DIC is often preferred over EDC for cleaner reactions and potentially lower epimerization rates.[2]

Recommendation: For a sensitive residue like Fmoc-3-amino-pentanoic acid, a carbodiimide-based approach is often the first choice. The combination of DIC with OxymaPure® is highly recommended as it provides a balance of good reactivity with excellent suppression of epimerization.[10][11]

Coupling Reagent ClassExamplesPropensity for EpimerizationKey Considerations
Uronium/Phosphonium Salts HBTU, HATU, PyBOPModerate to HighVery fast reactions. HATU is based on HOAt and is highly effective but can be more hazardous.[7]
Oxyma-based Uronium Salts COMULow to ModerateSafer profile (not based on explosive benzotriazoles). By-products are water-soluble, simplifying workup.[7][8]
Carbodiimides DIC, EDCLow (with additive)Slower reaction rates. Requires an additive (Oxyma, HOBt) for effective epimerization suppression.[2]
Q4: How do additives like HOBt, HOAt, and Oxyma prevent epimerization?

A4: These additives are nucleophiles that function as "racemization suppressants." When used with a coupling reagent (especially a carbodiimide), they react with the highly reactive activated carboxyl intermediate to form an active ester (e.g., an OBt, OAt, or Oxyma ester).[9][12] These active esters are:

  • More Stable: They are less prone to intramolecular cyclization to form the oxazolone intermediate compared to the initial O-acylisourea formed by carbodiimides.[9][10]

  • Sufficiently Reactive: They remain reactive enough to couple efficiently with the incoming amine.

Oxyma and its derivatives are now often preferred over HOBt because they have been shown to be more effective at suppressing racemization and do not carry the explosive hazard associated with anhydrous HOBt.[10][11][13] HOAt is also highly effective, often more so than HOBt, due to a neighboring group effect from the nitrogen at the 7-position.[9]

Additive_Mechanism Role of Additives in Suppressing Epimerization cluster_no_additive Without Additive cluster_with_additive With Additive (e.g., Oxyma) A Fmoc-AA-COOH + DIC B Highly Reactive O-Acylisourea A->B Activation C Oxazolone Formation & Epimerization B->C Uncontrolled Cyclization D Fmoc-AA-COOH + DIC E Highly Reactive O-Acylisourea D->E Activation F Stable Oxyma Active Ester E->F Trapping by Oxyma G Clean Coupling (No Epimerization) F->G Amine Attack

Mechanism of epimerization suppression by additives.
Q5: What are the optimal reaction conditions (base, solvent, temperature) to prevent epimerization?

A5: Optimizing reaction conditions is crucial.

  • Base: The addition of a base can accelerate the coupling but also increases the risk of epimerization by promoting proton abstraction.[2] If a base is necessary, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum amount required, typically 1-2 equivalents. For the most sensitive couplings, base-free DIC/Oxyma protocols are the best option.[9]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can increase the rate of epimerization.[14] If solubility allows, using a less polar solvent like Dichloromethane (DCM) or a mixture of DMF/DCM can be beneficial.[5]

  • Temperature: Low temperatures suppress epimerization.[14] Performing the activation and coupling steps at 0°C is a standard practice for sensitive amino acids. While elevated temperatures can speed up synthesis, they significantly increase the risk of epimerization and other side reactions.[15][16][17]

  • Pre-activation Time: Minimize the time the amino acid remains in its activated state before the amine component is introduced.[5] A long pre-activation time increases the opportunity for the activated species to undergo epimerization.[5]

Q6: I've tried everything and still see epimerization. Are there any other additives that can help?

A6: Yes, for particularly challenging cases, the addition of copper(II) salts, such as Copper(II) Chloride (CuCl₂) , has been shown to be highly effective in suppressing epimerization.[18][19] The simultaneous use of HOBt and Cu²⁺ ions in carbodiimide-mediated couplings has been reported to reduce epimerization to less than 0.1%.[1][18][20] The mechanism is thought to involve the formation of a copper chelate that protects the α-proton from abstraction by a base. While highly effective, this method may sometimes result in lower yields and requires careful optimization.[18][20]

Optimized Protocol for Epimerization-Free Activation

This protocol is designed for the manual coupling of Fmoc-3-amino-pentanoic acid to a resin-bound amine, prioritizing the preservation of stereochemical integrity.

Reagents & Materials:

  • Resin with free N-terminal amine

  • Fmoc-3-amino-pentanoic acid (3 eq.)

  • OxymaPure® (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • N,N-Diisopropylethylamine (DIEA) (optional, 1-2 eq.)

  • Anhydrous Dichloromethane (DCM) and/or Dimethylformamide (DMF)

  • Reaction vessel and shaker

  • Ice bath

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin in the chosen solvent (e.g., DCM or DMF) for 30 minutes.

    • If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5x) followed by DCM (5x) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-cooling):

    • In a separate flask, dissolve Fmoc-3-amino-pentanoic acid (3 eq.) and OxymaPure® (3 eq.) in the minimum required volume of anhydrous DMF or DCM.

    • Cool the solution to 0°C in an ice bath for 10 minutes.

  • Initiation of Activation & Coupling:

    • Add DIC (3 eq.) to the cooled amino acid/Oxyma solution. Do not add a base at this stage unless absolutely necessary.

    • Immediately add this activation mixture to the drained, washed resin in the reaction vessel.

    • If a base is required for a difficult coupling, add DIEA (1-2 eq.) directly to the reaction vessel after the activated amino acid solution has been added.

  • Reaction:

    • Agitate the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature.

    • Let the reaction proceed for a total of 2-4 hours.

  • Monitoring and Wash:

    • Perform a Kaiser test to monitor the reaction for the presence of free primary amines.

    • Once the reaction is complete (Kaiser test is negative), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with Methanol (2x) before drying.

References
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
  • Epimeriz
  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. (URL: [Link])

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (URL: )
  • Thiol-Labile Amino Protecting Group that Suppresses the Epimeriz
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])

  • Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. (URL: [Link])

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Scite. (URL: [Link])

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. R Discovery. (URL: [Link])

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (URL: [Link])

  • Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. (URL: [Link])

  • Epimerisation in Peptide Synthesis. PMC. (URL: [Link])

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. (URL: [Link])

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. (URL: [Link])

  • Stirring Peptide Synthesis to a New Level of Efficiency. Organic Process Research & Development. (URL: [Link])

  • Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. (URL: [Link])

  • Novabiochem® Coupling reagents. Merck Millipore. (URL: [Link])

  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. (URL: [Link])

  • Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed. (URL: [Link])

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. (URL: [Link])

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

Sources

optimizing SPPS yield with sterically hindered 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Guide. Synthesizing peptides containing non-proteinogenic beta-amino acids, specifically sterically hindered derivatives like 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (Fmoc-3-amino-pentanoic acid), presents unique thermodynamic and kinetic challenges.

As a Senior Application Scientist, I have designed this guide to help you understand the causality behind these synthetic bottlenecks and provide self-validating protocols to achieve quantitative yields.

The Mechanistic Challenge: Steric Hindrance & Aggregation

Fmoc-3-amino-pentanoic acid features a five-carbon aliphatic backbone where the amino group is situated at the C3 (beta) position, flanked by an ethyl side chain. While coupling this amino acid to a growing peptide chain is generally efficient due to its unhindered primary carboxylate, the true bottleneck occurs during the subsequent cycle.

Coupling the next amino acid onto the deprotected beta-amine of the pentanoic acid residue is kinetically unfavorable. The bulky ethyl group creates severe steric shielding, blocking the incoming activated ester. Furthermore, beta-amino acids strongly induce stable secondary structures (e.g., beta-sheets) on the resin, leading to sequence-dependent aggregation and solvent exclusion.

SPPS_Mechanistic_Pathway A Resin-Bound Peptide (Deprotected N-terminus) B Add Fmoc-3-amino-pentanoic acid (Primary Carboxylate) A->B Activation C Standard Coupling (High Yield) B->C Fast kinetics D Deprotection of 3-amino-pentanoic acid C->D 20% Piperidine E Sterically Hindered Beta-Amine Exposed D->E F Standard Coupling (DIC/HOBt, RT) E->F Sub-optimal G Optimized Coupling (COMU/HATU, 75°C) E->G High-efficiency H Incomplete Acylation (Deletion Sequences) F->H Steric Clash I Quantitative Elongation (>99% Yield) G->I Overcomes Barrier

Mechanistic pathway of SPPS elongation highlighting the steric bottleneck at the beta-amine.

Troubleshooting FAQs

Q: Why is my crude yield so low, and why am I seeing massive deletion sequences after incorporating Fmoc-3-amino-pentanoic acid? A: Deletion sequences occur when the coupling step fails to reach 100% completion[1]. Because the beta-amine of 3-amino-pentanoic acid is sterically shielded by its adjacent ethyl group, standard bimolecular acylation kinetics are drastically slowed. If the reaction is terminated prematurely, unreacted amines remain. To resolve this, you must increase the concentration of your amino acid and coupling reagent solutions to at least 0.5 M to drive the reaction forward via Le Chatelier's principle, increasing bimolecular collision probability[2].

Q: Which coupling reagents are best suited for this specific hindered residue? A: Standard carbodiimides (DIC/HOBt) are insufficient for sterically hindered beta-amines. You must use highly reactive uronium/aminium salts such as HATU or COMU[3]. These reagents generate highly active OAt or Oxyma esters that accelerate acylation. For extreme steric hindrance, a 6-fold excess of COMU with DIPEA is recommended[3].

Q: Does temperature play a role in optimizing this coupling? A: Absolutely. Heating the reaction to 75°C (via microwave or flow chemistry) provides the necessary activation energy to overcome the steric barrier. Furthermore, elevated temperatures disrupt hydrogen-bonded beta-sheet aggregation on the solid support, ensuring the hindered N-terminus remains solvated and accessible[4].

Q: How do I prevent the unreacted sequences from contaminating my final product? A: Implement a rigorous capping step. By treating the resin with acetic anhydride following the coupling step, you permanently acetylate any unreacted beta-amines[1]. This truncates the failure sequences, making them significantly shorter and more hydrophobic than the target peptide, which drastically simplifies downstream HPLC purification.

Quantitative Data: Coupling Strategy Comparison

To guide your optimization, the following table summarizes the expected performance of various coupling strategies when acylating the hindered beta-amine of 3-amino-pentanoic acid.

Coupling Reagent SystemConcentrationTemp (°C)Time (min)Expected YieldRecommendation
DIC / HOBt0.2 M256040 - 50%Not Recommended
DIC / OxymaPure0.2 M256070 - 80%Sub-optimal
HATU / DIPEA0.5 M252 x 4585 - 90%Acceptable for short sequences
COMU / DIPEA0.5 M252 x 3090 - 95%Good for standard SPPS
HATU / DIPEA0.5 M7510>99%Optimal (Microwave/Flow)
Step-by-Step Optimized Methodology

Self-Validating Protocol for Coupling onto 3-amino-pentanoic acid

This protocol utilizes high-concentration COMU activation and double coupling to ensure quantitative yield. Every critical step includes an in-process validation check to ensure the system is functioning as intended.

Step 1: Fmoc Deprotection

  • Treat the resin-bound 3-amino-pentanoic acid with 20% piperidine in DMF (v/v) for 3 minutes.

  • Drain and repeat the treatment for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine. Validation Check: Monitor the UV absorbance of the deprotection effluent at 301 nm; the peak must return to baseline to confirm complete Fmoc removal and piperidine washout.

Step 2: Pre-Activation of the Incoming Amino Acid

  • Prepare a 0.5 M solution of the incoming Fmoc-amino acid (5.0 equivalents relative to resin loading) in anhydrous DMF or NMP[2].

  • Add COMU (4.9 equivalents) to the solution[3]. Causality Note: Using slightly less coupling reagent than amino acid prevents the highly reactive uronium salt from prematurely capping the resin's free amines.

  • Add N,N-Diisopropylethylamine (DIPEA) (10.0 equivalents). Stir for 1 minute to generate the active ester.

Step 3: First Coupling (Elevated Kinetic Drive)

  • Add the pre-activated mixture to the resin.

  • Agitate for 45 minutes at room temperature (or 10 minutes at 75°C if using a microwave synthesizer)[4].

  • Drain the reaction vessel. Do not wash the resin yet.

Step 4: Second Coupling (Double Coupling)

  • Immediately prepare a fresh batch of the pre-activation mixture (from Step 2).

  • Add to the resin and agitate for another 45 minutes[2].

  • Drain and wash the resin with DMF (4 x 1 min).

Step 5: In-Process Validation (Kaiser Test)

  • Perform a Kaiser (ninhydrin) test on an aliquot of resin beads.

  • Validation Check: A yellow/colorless bead indicates successful, quantitative coupling (>99%). A blue bead indicates remaining free amines, requiring a third coupling cycle or a change in solvent (e.g., adding chaotropic salts like 0.8 M LiCl to disrupt aggregation).

Step 6: Capping

  • Treat the resin with a solution of 10% Acetic Anhydride (Ac2O) and 10% DIPEA in DMF for 10 minutes[1].

  • Wash thoroughly with DMF (4 x 1 min) and DCM (4 x 1 min) before proceeding to the next cycle.

References
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Learn Why Flow Outperforms B
  • SPPS Tips For Success Handout - Mesa Labs.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.

Sources

improving Fmoc deprotection efficiency for beta-homoamino acid sequences

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. This in-depth troubleshooting guide is engineered for researchers and drug development professionals facing a notoriously difficult challenge in solid-phase peptide synthesis (SPPS): incomplete Fmoc deprotection in sequences containing β -homoamino acids.

Unlike standard α -amino acids, β -peptides introduce unique steric and structural hurdles. This guide provides the mechanistic causality behind these failures, a diagnostic workflow, and self-validating experimental protocols to rescue your synthesis.

Diagnostic Workflow

G A Incomplete Fmoc Deprotection Detected (UV/HPLC-MS) B Optimize Standard Conditions (Increase Time/Temp) A->B C Deprotection Complete? B->C D Switch Solvent System (Use NMP or add chaotropic agents) C->D No I Proceed to Next Coupling C->I Yes E Deprotection Complete? D->E F Use Stronger Base Cocktail (e.g., 2% DBU + Piperazine) E->F No E->I Yes G Deprotection Complete? F->G H Implement Microwave/High-Temp (75-90°C) Protocol G->H No G->I Yes J Evaluate Sequence for Backbone Protection (Dmb/Hmb) H->J If still incomplete

Troubleshooting workflow for incomplete Fmoc deprotection in beta-peptides.

Section 1: Understanding the Causality (Mechanistic FAQs)

Q: Why do β -homoamino acids cause incomplete Fmoc deprotection compared to standard α -amino acids? A: The causality is twofold: steric and structural. First, the substitution pattern on the β -carbon (e.g., β2 or β3 amino acids) creates a bulky microenvironment directly adjacent to the carbamate linkage. This physically obstructs the approach of a standard secondary amine (like piperidine) to the acidic fluorenyl proton[1]. Second, β -peptides have a high propensity to form rigid, highly stable secondary structures (such as 14-helices) even at very short chain lengths. This rapid folding promotes inter-chain hydrogen bonding and on-resin aggregation, shielding the N-terminus from the deprotection cocktail[2].

Q: How can I definitively diagnose that incomplete deprotection is the root cause of my deletion sequences? A: Do not rely solely on the Kaiser (ninhydrin) test, as the altered nucleophilicity of β -amino acids frequently yields false negatives. Instead, utilize real-time UV-Vis monitoring of the dibenzofulvene-piperidine adduct at 301 nm. A plateauing absorbance curve that fails to reach the expected theoretical maximum indicates incomplete deprotection[3]. Post-cleavage, LC-MS will reveal a +222 Da mass shift (the exact mass of the retained Fmoc group) on truncated sequences, confirming the protecting group was never removed[3].

Section 2: Troubleshooting Guide & Advanced Solutions

Q: Standard 20% piperidine in DMF is failing. What alternative base cocktails are proven for sterically hindered β -peptides? A: When piperidine is insufficient, transition to4. DBU is a non-nucleophilic, highly basic amidine ( pKa​≈12.5 ) that abstracts the fluorenyl proton orders of magnitude faster than piperidine[4]. Because DBU cannot scavenge the resulting dibenzofulvene (DBF) byproduct, it must be paired with a nucleophile. A highly efficient alternative is a cocktail of 5, which rivals piperidine in speed and significantly reduces deletion products in aggregation-prone sequences[5].

Q: I switched to DBU, but now I am seeing aspartimide formation and β -elimination side products. How do I balance efficiency with peptide integrity? A: DBU's strong basicity accelerates Fmoc removal but also catalyzes the cyclization of Asp residues into aspartimides and promotes β -elimination at C-terminal cysteines[6]. To mitigate this, you must rely on kinetic control. Theoretical models demonstrate that Fmoc deprotection requires roughly 16 kcal/mol less energy than β -elimination when using DBU. By using a highly dilute7 for just a few seconds, you can achieve complete deprotection while entirely suppressing elimination pathways[7].

Q: What physical parameters can be manipulated to disrupt β -peptide aggregation during deprotection? A: Modifying the solvent environment and applying thermal energy are critical:

  • Solvent Swapping: Replace DMF with N-Methyl-2-pyrrolidone (NMP). NMP is a superior chaotropic solvent that better disrupts inter-chain hydrogen bonding[3]. You can also utilize "Magic Mixture" (DMF/DCM/NMP with ethylene carbonate) to swell collapsed resin networks[8].

  • Microwave Heating: Applying controlled microwave irradiation (heating to 75°C–86°C) dramatically increases the kinetic energy and diffusion rate of the reagents, forcing the peptide matrix to expand and exposing the hidden Fmoc groups[9].

Section 3: Quantitative Data - Deprotection Cocktail Comparison

Deprotection CocktailBase Strength ( pKa​ )Efficacy for Hindered β -PeptidesRisk of Side ReactionsRecommended Use Case
20% Piperidine in DMF ~11.0LowLowStandard, non-aggregating sequences.
20% Piperidine + 0.1M HOBt ~11.0Low-MediumVery LowSequences highly prone to aspartimide formation.
2% DBU + 5% Piperazine in NMP ~12.5HighMediumAggregation-prone β -peptides at room temperature.
0.5% DBU in NMP (90°C) ~12.5Very HighLow (Kinetic control)Severely hindered sequences requiring thermal disruption.

Section 4: Validated Experimental Protocols

Protocol 1: DBU/Piperazine-Accelerated Fmoc Deprotection

Causality Focus: This protocol leverages the high pKa​ of DBU to rapidly abstract the sterically shielded proton, while piperazine acts as an efficient DBF scavenger without the toxicity profile of piperidine[5]. NMP is used to maximize resin swelling[3].

  • Resin Preparation: Swell the peptide-bound resin (preferably a PEG-based resin like ChemMatrix for difficult sequences) in NMP for 30 minutes at room temperature. Drain completely.

  • Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Primary Deprotection: Add 10 mL of the deprotection cocktail per gram of resin. Agitate gently for 3 minutes. Drain.

  • Secondary Deprotection: Add a fresh 10 mL/g of the cocktail and agitate for an additional 5 minutes. (The two-step process ensures equilibrium is pushed toward complete DBF removal).

  • Washing (Critical): Drain and wash the resin extensively: 5 x 1 minute with NMP, followed by 3 x 1 minute with DCM, to ensure complete removal of DBU before the next coupling step.

  • Self-Validation System: Collect the drained deprotection solution from Step 4. Measure UV absorbance at 301 nm against a blank NMP solution. If the absorbance is <5% of the primary deprotection drain (Step 3), the system validates that Fmoc removal is complete. If higher, repeat Step 4.

Protocol 2: Microwave-Assisted High-Temperature Deprotection

Causality Focus: Thermal energy overcomes the activation barrier of the sterically hindered Fmoc group and melts the rigid β -sheet-like secondary structures, drastically improving reagent diffusion rates[7].

  • Reagent Setup: Utilize standard 20% piperidine in NMP (or 0.5% DBU in NMP for extreme cases).

  • Initial Irradiation: Add the deprotection cocktail to the reaction vessel. Apply controlled microwave heating to ramp the temperature to 86°C over 1 minute. Hold at 86°C for 30 seconds. Drain rapidly[9].

  • Second Pass: Add fresh deprotection cocktail. Ramp to 86°C and hold for 2.5 to 3 minutes. Drain[9].

  • Cooling and Washing: Wash the resin 5 times with NMP at room temperature to cool the matrix and remove DBF adducts. (Note: If the sequence contains sensitive residues like His or Cys, perform their specific couplings and subsequent deprotections at room temperature to prevent racemization[9]).

  • Self-Validation System: Perform a micro-cleavage on 5 mg of the resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude mixture via LC-MS. The complete absence of a +222 Da mass shift (Fmoc adduct) validates the thermal parameters.

References

  • Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. PubMed (NIH). URL:[Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. URL:[Link]

  • Accelerated Multiphosphorylated Peptide Synthesis. PMC (NIH). URL:[Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. URL: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL:[Link]

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. ACS Publications. URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: Fmoc-3-amino-pentanoic acid vs. Isobaric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Resolving Isobaric Amino Acids

In modern peptide synthesis and drug development, the incorporation of non-canonical amino acids is a primary strategy to enhance proteolytic stability and structural rigidity. Fmoc-3-amino-pentanoic acid (a β -amino acid) is frequently utilized to introduce β -turn motifs. However, verifying the structural integrity of this building block is analytically challenging because it is strictly isobaric (exact mass 339.147 Da, [M+H]+=340.15 ) with its α -amino acid counterpart, Fmoc-2-amino-pentanoic acid (Fmoc-Norvaline), and its δ -amino acid counterpart, Fmoc-5-amino-pentanoic acid.

As a Senior Application Scientist, I rely on High-Resolution Tandem Mass Spectrometry (HR-MS/MS) to differentiate these isomers. While standard liquid chromatography (LC) can separate these compounds based on hydrophobicity, relying solely on retention time is insufficient for rigorous quality control. We must leverage the distinct collision-induced dissociation (CID) pathways dictated by the molecular architecture of the amino acid backbone to achieve unambiguous identification[1].

Mechanistic Causality in MS/MS Fragmentation

The fragmentation of Fmoc-protected amino acids follows a hierarchical energy pathway. Understanding the causality behind these cleavages allows us to predict and validate the identity of the specific isomer.

The Common Fmoc Reporter Ions

Regardless of the amino acid backbone, the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group dominates the low-energy fragmentation spectrum[2]. The Fmoc group acts as a powerful charge-sink during electrospray ionization (ESI). Upon CID activation, two primary pathways emerge:

  • Loss of Dibenzofulvene (-178 Da): The carbamate linker undergoes a highly favored rearrangement, expelling neutral dibenzofulvene and leaving the [M+H−178]+ fragment at m/z 162.15.

  • Fluorenylmethyl Cation Formation (m/z 179.09): Heterolytic cleavage of the C-O bond yields the highly stable fluorenylmethyl carbocation, which typically forms the base peak of the MS/MS spectrum[2].

Isomer-Specific Backbone Cleavages (The Differentiators)

Once the Fmoc group is cleaved, the remaining amino acid backbone dictates the secondary fragmentation, which is highly dependent on the distance between the amine and the carboxylic acid.

  • α -Amino Acid (Fmoc-Norvaline): The proximity of the amine to the carboxyl group facilitates the rapid loss of CO2​ and NH3​ . This yields a highly stabilized, diagnostic immonium ion ( [H2​N=CH−CH2​CH2​CH3​]+ ) at m/z 72.08 [1].

  • β -Amino Acid (Fmoc-3-amino-pentanoic acid): The insertion of an additional methylene group in the backbone prevents the formation of a stable α -immonium ion. Instead, the energy is directed toward the Cα​−Cβ​ bond. Cleavage of this bond results in the neutral loss of the CH2​COOH radical/neutral, yielding a highly specific diagnostic fragment at m/z 103.14 [3].

  • δ -Amino Acid (Fmoc-5-amino-pentanoic acid): The 5-carbon linear chain perfectly positions the deprotected terminal amine to attack the C-terminal carboxylate. This intramolecular cyclization rapidly expels water (-18 Da) to form a thermodynamically stable 6-membered δ -lactam (piperidone ring), resulting in a massive precursor-water loss peak at m/z 322.14 .

MS_Pathways cluster_Fmoc Common Fmoc Cleavage (Low Energy) cluster_Isomers Isomer-Specific Pathways (High Energy) Precursor Precursor Ion[M+H]+ m/z 340.15 FmocCat Fluorenylmethyl Cation m/z 179.09 Precursor->FmocCat -161 Da LossDBF Loss of Dibenzofulvene m/z 162.15 Precursor->LossDBF -178 Da Delta Fmoc-5-amino (δ) δ-lactam formation m/z 322.14 Precursor->Delta -H2O (-18 Da) Alpha Fmoc-2-amino (α) Immonium Ion m/z 72.08 LossDBF->Alpha α-cleavage Beta Fmoc-3-amino (β) Cα-Cβ Cleavage m/z 103.14 LossDBF->Beta β-cleavage

Figure 1: Divergent MS/MS fragmentation pathways of isobaric Fmoc-pentanoic acid derivatives.

Comparative Performance Data

To objectively compare the performance of HR-MS/MS in identifying these alternatives, the quantitative fragmentation data is summarized below. The presence or absence of these mutually exclusive fragments forms the basis of our self-validating analytical logic.

Analytical Feature / FragmentFmoc-2-amino-pentanoic acid ( α )Fmoc-3-amino-pentanoic acid ( β )Fmoc-5-amino-pentanoic acid ( δ )
Precursor Ion [M+H]+ 340.15340.15340.15
Fmoc Cation (m/z) 179.09 (Base Peak)179.09 (Base Peak)179.09 (High Intensity)
Loss of Dibenzofulvene 162.15 ( [M+H−178]+ )162.15 ( [M+H−178]+ )162.15 ( [M+H−178]+ )
Immonium Ion 72.08 (Diagnostic) Not observedNot observed
Cα​−Cβ​ Cleavage Not applicable103.14 (Diagnostic) Not observed
Lactam Formation (-H2O) Minor (-18 Da)Minor (-18 Da)322.14 (Diagnostic Base Peak)

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By forcing the chromatographic co-injection of a known isotopic standard and utilizing stepped collision energies, we eliminate the possibility of false positives caused by chimeric spectra or in-source fragmentation[1].

Step-by-Step Methodology
  • Sample Preparation & Isotopic Spiking (The Internal Control):

    • Dissolve the Fmoc-3-amino-pentanoic acid sample in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 10 µM.

    • Causality: The 50:50 organic/aqueous ratio ensures complete solvation of the hydrophobic Fmoc moiety while preventing early elution in the dead volume of the LC column.

    • Self-Validation: Spike the sample with 10 µM of 13C -labeled Fmoc-Norvaline. If the MS/MS spectrum of the target peak contains m/z 73.08 (the heavy immonium ion), the target peak is contaminated with the α -isomer.

  • Orthogonal UHPLC Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes.

    • Causality: Despite being isobaric, the structural isomers possess distinct dipole moments and hydrophobic surface areas. The δ -isomer elutes first (most flexible/polar), followed by the β -isomer, and finally the highly branched α -isomer. Baseline separation prevents mixed MS/MS spectra.

  • High-Resolution ESI-MS/MS Acquisition:

    • Operate the Orbitrap or Q-TOF in Positive ESI mode.

    • Isolate the precursor ion at m/z 340.15 in Q1 (isolation window: 1.0 Da).

    • Causality: Apply a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV. Low energy (15 eV) captures the delicate δ -lactam formation (m/z 322.14) and Fmoc cleavage, while high energy (45 eV) is strictly required to force the rigid Cα​−Cβ​ bond cleavage (m/z 103.14) characteristic of the β -amino acid[3].

  • Data Interpretation & System Suitability:

    • Extract ion chromatograms (EIC) for m/z 72.08, 103.14, and 322.14. A valid Fmoc-3-amino-pentanoic acid lot must show a dominant peak for 103.14 and zero signal for 72.08 or 322.14 at its specific retention time.

Workflow Prep 1. Sample Prep Isotopic Spiking LC 2. UHPLC C18, 0.1% FA Prep->LC ESI 3. ESI Source Positive Mode LC->ESI Quad 4. Q1 Isolation m/z 340.15 ESI->Quad CID 5. Collision Cell Stepped NCE 15-45 eV Quad->CID TOF 6. HR-MS Detection Fragment Validation CID->TOF

Figure 2: Self-validating LC-MS/MS workflow for isobaric amino acid differentiation.

Sources

comparing HATU and DIC/Oxyma for 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing β -Amino Acid Coupling: A Comparative Guide to HATU vs. DIC/Oxyma for Fmoc-3-amino-pentanoic acid

The Challenge of β -Amino Acid Acylation

The incorporation of β -amino acids, such as 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (Fmoc-3-amino-pentanoic acid or Fmoc- β -homonorvaline), is a cornerstone strategy in modern drug development to enhance the proteolytic stability and structural diversity of peptidomimetics. However, the extra methylene group in the backbone significantly alters the folding propensity of the growing chain, often leading to severe on-resin aggregation[1]. Furthermore, the aliphatic substitution at the β -carbon introduces steric hindrance that drastically reduces acylation kinetics compared to standard α -amino acids.

When coupling kinetics are slow, the activated amino acid remains in its highly reactive ester state for prolonged periods, increasing its vulnerability to side reactions—most notably, base-catalyzed epimerization[2]. Selecting the correct coupling reagent is not merely a matter of yield; it is a critical determinant of the final molecule's chiral integrity.

Mechanistic Profiling: Causality Behind the Chemistry

To overcome the steric congestion of Fmoc-3-amino-pentanoic acid, chemists traditionally rely on highly reactive uronium salts. However, modern carbodiimide/oxime systems offer a competing paradigm.

The HATU / Base System HATU generates an OAt (7-azabenzotriazole) active ester. Its exceptional reactivity is driven by the "7-aza effect" (anchimeric assistance), where the nitrogen atom in the azabenzotriazole ring accelerates aminolysis via neighboring-group participation[3]. Despite this kinetic advantage, HATU requires a tertiary base (typically DIPEA or sym-collidine) to initiate activation. In the case of slow-coupling β -amino acids, this basic environment promotes the formation of an oxazolone intermediate, leading to proton abstraction at the chiral center and subsequent epimerization[2].

The DIC / Oxyma System Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC (diisopropylcarbodiimide) generates an oxime-based active ester. Unlike HATU, DIC/Oxyma operates under neutral to slightly acidic conditions, effectively shutting down the base-catalyzed oxazolone epimerization pathway[2]. Furthermore, the nitrogen atom in the Oxyma ester induces hydrogen bonding with the N-proton of the Fmoc group, shielding it and further suppressing loss of configuration[2]. Oxyma also avoids the risk of guanidinylation of the free amine—a chain-terminating side reaction occasionally seen with uronium salts like HATU[4].

Mechanism cluster_HATU HATU / DIPEA Pathway cluster_DIC DIC / Oxyma Pathway Substrate Fmoc-3-amino-pentanoic acid (Sterically Hindered) HATU_Reagent HATU + DIPEA (Basic Environment) Substrate->HATU_Reagent DIC_Reagent DIC + Oxyma (Neutral/Mild Environment) Substrate->DIC_Reagent OAt_Ester OAt Active Ester (Fast Kinetics, Epimerization Risk) HATU_Reagent->OAt_Ester 7-Aza Effect Product Coupled β-Peptide (Target Amide Bond) OAt_Ester->Product Aminolysis Oxyma_Ester Oxyma Active Ester (Stable, H-Bonding Protects Chirality) DIC_Reagent->Oxyma_Ester Oxime Formation Oxyma_Ester->Product Aminolysis

Activation pathways of Fmoc-3-amino-pentanoic acid using HATU vs. DIC/Oxyma.

Performance Data Comparison

The following table synthesizes the expected performance metrics when coupling Fmoc-3-amino-pentanoic acid to a moderately hindered resin-bound secondary amine, based on established kinetic behaviors of these reagent classes[2][3][4][5].

ParameterHATU / DIPEADIC / OxymaDIC / Oxyma (Microwave)
Coupling Efficiency (Yield) >95% (Excellent)90-95% (Good)>98% (Superior)
Epimerization Rate 2.0% - 5.0% (High risk)< 0.5% (Minimal)< 0.5% (Minimal)
Reaction Environment Basic (promotes oxazolone)Neutral (protects chirality)Neutral (protects chirality)
Guanidinylation Risk Yes (if pre-activated too long)NoneNone
Safety Profile Explosive/AllergenicSafer alternativeSafer alternative
Cost per Millimole HighLowLow

Note: While DIC/Oxyma is highly efficient, prolonged pre-activation at room temperature can generate hydrogen cyanide (HCN) as a byproduct. Strict adherence to short pre-activation times is mandatory[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating workflows. The inclusion of the Kaiser test dictates the causality of the next step: proceed to deprotection or initiate a double coupling.

Protocol A: DIC/Oxyma-Mediated Coupling (Recommended for Chiral Integrity)

This protocol is optimized for room temperature but is fully compatible with microwave synthesis (e.g., 6 mins at 75°C)[5].

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Critical Timing): In a separate vial, dissolve Fmoc-3-amino-pentanoic acid (0.4 mmol, 4 eq) and Oxyma (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq).

  • Incubation: Allow the mixture to pre-activate for exactly 2 to 3 minutes . Rationale: This short window ensures complete oxime ester formation while preventing the generation of HCN side-products[4].

  • Acylation: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test.

    • If Negative (Yellow): Coupling is complete.

    • If Positive (Blue): Proceed to Protocol B for an orthogonal double-coupling[1].

Protocol B: HATU-Mediated Double Coupling (For Extreme Aggregation)

Use this only if the DIC/Oxyma coupling is incomplete. HATU is ideal for overcoming severe steric congestion when initial methods fail[1][3].

  • Preparation: Dissolve Fmoc-3-amino-pentanoic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Rationale: Using a slight deficit of HATU prevents capping of unreacted resin amines via guanidinylation.

  • Base Addition: Add sym-collidine or DIPEA (0.8 mmol, 8 eq) to the mixture.

  • Acylation: Immediately add the solution to the resin and agitate for 45 minutes.

  • Validation: Wash the resin and repeat the Kaiser test. Cleave a micro-aliquot (TFA/TIS/H2O) for LC-MS analysis to confirm the mass of the β -peptide and quantify any epimerization.

Workflow Start Resin-Bound Peptide (Free N-Terminus) PreAct Pre-Activation (2 mins) Mix Amino Acid + Coupling Reagents Start->PreAct Coupling Acylation Reaction (RT for 60 min OR Microwave for 10 min) PreAct->Coupling Wash DMF Wash (3x) Remove Excess Reagents Coupling->Wash Kaiser Kaiser / Chloranil Test (Self-Validation Step) Wash->Kaiser Double Double Coupling (Use Orthogonal Reagent) Kaiser->Double Positive (Incomplete) Next Proceed to Fmoc Deprotection Kaiser->Next Negative (Complete) Double->Wash

Self-validating solid-phase peptide synthesis workflow for hindered β -amino acids.

Conclusion

For the coupling of Fmoc-3-amino-pentanoic acid, DIC/Oxyma should be the primary reagent of choice . It provides a self-validating balance of high coupling efficiency and strict epimerization control by operating in a non-basic environment and utilizing hydrogen-bonding stabilization[2]. While HATU remains a powerhouse for the most recalcitrant, sterically congested sequences due to the 7-aza effect[3], its propensity to induce racemization in slow-coupling β -amino acids relegates it to a secondary, "rescue" role in modern peptide synthesis workflows[1].

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry[Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences ResearchGate / Journal of Peptide Science[Link]

  • Epimerisation in Peptide Synthesis PMC - NIH[Link]

  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating SAS Publishers[Link]

Sources

proteolytic stability of beta-peptides vs alpha-peptides using Fmoc-pentanoic acid derivatives

Proteolytic Stability Comparison: β -Peptides vs. α -Peptides Using Fmoc-Pentanoic Acid Derivatives

Executive Summary & Mechanistic Causality

The translation of peptide-based therapeutics from in vitro discovery to in vivo application is frequently derailed by rapid proteolytic degradation. While natural α -peptides are swiftly hydrolyzed by endogenous peptidases, homologated β -peptides—synthesized using building blocks like Fmoc-protected pentanoic acid derivatives—exhibit near-total resistance to enzymatic cleavage[1].

The causality behind this stability lies in the structural mismatch at the enzyme's active site. Natural proteases (e.g., trypsin, pronase, elastase) rely on a highly conserved spatial arrangement to align the peptide's scissile amide bond with their catalytic triad. β -amino acids, such as (R)-3-amino-pentanoic acid, introduce an additional methylene ( −CH2​− ) group into the peptide backbone[2]. This homologation extends the distance between side chains and alters the hydrogen-bonding register. Consequently, the β -peptide backbone sterically and electronically evades recognition by the protease, preventing the formation of the necessary transition state for hydrolysis[3].

Experimental Workflows: Synthesis & Validation

To objectively compare these two classes, we employ a self-validating system starting from Solid-Phase Peptide Synthesis (SPPS) through to LC-MS/MS stability quantification.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Causality Check: β -amino acids inherently possess greater steric bulk near the reacting amine compared to standard α -amino acids. To prevent incomplete coupling (deletion sequences), we utilize the highly efficient DIC/OxymaPure coupling system and extend reaction times specifically for the β -peptide branch.

  • Resin Preparation : Swell Rink Amide AM resin (0.1 mmol scale, loading 0.6 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes. Reasoning: Swelling expands the polymer matrix, maximizing the surface area accessible to reagents.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Coupling :

    • α -Peptide Control: Add 4 eq of standard Fmoc- α -amino acid, 4 eq N,N'-Diisopropylcarbodiimide (DIC), and 4 eq OxymaPure in DMF. React for 45 minutes.

    • β -Peptide: Add 4 eq of the Fmoc-pentanoic acid derivative (e.g., Fmoc-3-amino-pentanoic acid), 4 eq DIC, and 4 eq OxymaPure in DMF. React for 90 minutes to overcome steric hindrance[2].

  • Cleavage & Global Deprotection : Treat the resin with a cocktail of TFA/TIS/H_2O (95:2.5:2.5 v/v) for 2 hours. Reasoning: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing irreversible re-alkylation of the peptide by cleaved protecting groups.

  • Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

SPPS_Workflowcluster_couplingAmino Acid Coupling (DIC/Oxyma)ResinSolid Support Resin(e.g., Rink Amide)DeprotectFmoc Deprotection(20% Piperidine/DMF)Resin->DeprotectAlphaAlpha-Amino Acid(Standard Fmoc-AA-OH)Deprotect->Alpha a-peptide branchBetaBeta-Amino Acid(Fmoc-3-amino-pentanoic acid)Deprotect->Beta b-peptide branchCleavageTFA Cleavage & DeprotectionAlpha->CleavageBeta->CleavagePurificationRP-HPLC PurificationCleavage->Purification

Caption: Divergent SPPS workflow comparing standard α-amino acid and sterically hindered β-amino acid coupling.

Protocol B: Proteolytic Stability Assay

Causality Check: To ensure the data reflects true physiological resilience, peptides are subjected to both a broad-spectrum aggressive protease (Pronase) and a complex biological matrix (Human Serum)[4].

  • Substrate Preparation : Dissolve purified α

    • and β -peptides in 100 mM Ammonium Bicarbonate buffer (pH 7.4) to a final concentration of 100 µM.
  • Enzymatic Incubation :

    • Serum Assay: Mix the peptide solution 1:1 with human serum at 37°C.

    • Pronase Assay: Add Pronase (from Streptomyces griseus) to a final concentration of 0.1 mg/mL at 37°C.

  • Time-Course Quenching : At intervals of 0, 1, 4, 12, 24, and 48 hours, extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of 1% TFA in acetonitrile. Reasoning: The acidic environment instantly denatures the proteases, while acetonitrile precipitates serum proteins, locking the degradation state for accurate analysis.

  • Quantification : Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, integrating the area under the curve (AUC) of the intact peptide mass to determine the half-life ( t1/2​ ).

Proteolysiscluster_peptidesPeptide SubstratesProteaseProtease Active Site(e.g., Trypsin/Pronase)AlphaPepAlpha-Peptide(Standard Backbone)Protease->AlphaPep Recognizes standard spacingBetaPepBeta-Peptide(Fmoc-pentanoic acid derived)Protease->BetaPep Fails to bind extra CH2CleavageRapid Hydrolysis(Short Half-life)AlphaPep->CleavageStableSteric/Electronic Evasion(Extended Half-life)BetaPep->Stable

Caption: Mechanistic divergence in protease active site recognition between α- and β-peptides.

Quantitative Data Presentation

The structural incorporation of Fmoc-pentanoic acid derivatives yields a profound increase in pharmacokinetic stability. As summarized below, pure β -peptides remain entirely intact under conditions that rapidly obliterate standard α -peptides[1],[4].

Peptide ArchitectureBackbone ModificationHuman Serum t1/2​ Pronase t1/2​ Trypsin t1/2​
α -Peptide (Control)None (Standard)< 2 hours< 15 mins< 30 mins
Mixed α/β -Peptide Alternating~ 12 hours~ 4 hours~ 6 hours
β -Peptide Homologated (+ CH2​ )> 48 hours > 48 hours > 48 hours

Conclusion

For drug development professionals engineering next-generation peptidomimetics, the transition from α -peptides to β -peptides utilizing Fmoc-pentanoic acid derivatives is a highly effective strategy. By intentionally disrupting the spatial recognition requirements of endogenous proteases, β -peptides achieve the extended half-lives necessary for systemic therapeutic efficacy without sacrificing target binding affinity[2].

HPLC Enantioseparation Strategies for 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis of conformationally constrained macrocycles, foldamers, and β-peptides heavily relies on enantiomerically pure unusual amino acids[1]. 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (CAS: 917562-06-2), commonly referred to as Fmoc-3-aminopentanoic acid, presents a unique analytical challenge in chiral chromatography.

As a Senior Application Scientist, I frequently encounter standard reversed-phase methods that fail to resolve the (R)- and (S)-enantiomers of this compound. The causality is structural: the bulky Fmoc protecting group dominates the molecule's hydrophobicity, while the flexible ethyl side chain (at the C4-C5 position) offers minimal steric bulk for chiral recognition compared to rigid aromatic side chains. Consequently, achieving baseline resolution requires specialized Chiral Stationary Phases (CSPs) that can exploit secondary interactions such as π-π stacking, hydrogen bonding, and ion exchange.

This guide objectively compares the performance of three leading CSP technologies, providing the mechanistic causality and experimental protocols required to build a self-validating HPLC method for enantiomeric purity assessment.

Comparative Overview of Chiral Stationary Phases (CSPs)

Polysaccharide-Based CSPs (e.g., Lux Cellulose-2)

Mechanism: These columns rely on the helical structure of derivatized cellulose. The primary drivers for chiral recognition are hydrogen bonding (via the carbamate linkages) and π-π interactions[2]. Causality: For Fmoc-3-aminopentanoic acid, the electron-rich fluorenyl ring of the Fmoc group intercalates with the aromatic rings of the CSP. Because the free C-terminal carboxylate (pKa ~ 4.0) can cause severe peak tailing, an acidic modifier (0.1% TFA) is strictly required to suppress ionization, ensuring the molecule remains neutral and maximizes hydrophobic interactions[2].

Zwitterionic Cinchona Alkaloid CSPs (e.g., CHIRALPAK ZWIX)

Mechanism: Utilizing a quinine or quinidine derivative, these columns act as chiral zwitterionic ion-exchangers[3]. Causality: Even though the N-terminus is Fmoc-protected, the free C-terminal carboxylic acid of the analyte undergoes strong electrostatic interactions with the basic quinuclidine nitrogen of the CSP. The addition of a buffered polar organic mobile phase (TEA/AcOH) creates a dynamic competition, facilitating reversible binding and sharp elution profiles[4].

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T)

Mechanism: Teicoplanin-based phases offer multiple interaction sites, including steric inclusion cavities and hydrogen-bonding networks[5]. Causality: While highly effective for underivatized amino acids, the bulky Fmoc group can hinder deep inclusion into the aglycone basket. Consequently, these columns are typically run in polar organic mode to maximize surface-level H-bonding and dipole stacking[5].

Experimental Data & Retention Time Comparison

The following table summarizes the comparative chromatographic performance for the enantiomers of Fmoc-3-aminopentanoic acid across the three evaluated CSPs.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow RateRt (Peak 1)Rt (Peak 2)Selectivity (α)Resolution (Rs)
Lux Cellulose-2 (Phenomenex)Water (0.1% TFA) / ACN (40:60 v/v)1.0 mL/min9.45 min11.20 min1.252.15
CHIRALPAK ZWIX(+) (Daicel)MeOH / MeCN (50:50 v/v) + 25mM TEA + 50mM AcOH1.0 mL/min14.30 min16.10 min1.151.85
CHIROBIOTIC T (Astec)MeOH / 0.1% TEAA (pH 4.1) (40:60 v/v)1.0 mL/min18.50 min21.30 min1.181.65

*Note: Retention times are synthesized representative values based on structural homologues (apolar Fmoc-β-amino acids) and established screening protocols[2][4][5]. Exact retention times will vary based on system dead volume and exact mobile phase preparation.

Step-by-Step Experimental Methodologies

Protocol 1: Reversed-Phase Purity Assessment via Polysaccharide CSP

Objective: Baseline separation of Fmoc-3-aminopentanoic acid enantiomers using a Lux Cellulose-2 column[2]. Self-Validating System: The protocol mandates a racemic system suitability injection to verify α and Rs before sample analysis[6].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q water with 0.1% v/v TFA) and Mobile Phase B (HPLC-grade Acetonitrile with 0.1% v/v TFA). Degas via sonication.

  • System Equilibration: Install a Lux Cellulose-2 column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C. Pump an isocratic mixture of 40% A / 60% B at 1.0 mL/min until the baseline stabilizes (approx. 20 column volumes).

  • Sample Preparation: Dissolve the Fmoc-3-aminopentanoic acid sample in Mobile Phase B to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter[6].

  • System Suitability (Causality Check): Inject 5 µL of a racemic Fmoc-DL-3-aminopentanoic acid standard. Causality: If Rs < 1.5, the organic modifier (ACN) is too strong, reducing the residence time in the chiral cavities. Decrease ACN to 50% to increase retention and chiral recognition[2].

  • Sample Analysis: Inject 5 µL of the analytical sample. Monitor UV absorbance at 254 nm (optimal for the Fmoc chromophore).

Protocol 2: Polar Organic Enantioseparation via Zwitterionic CSP

Objective: Orthogonal separation using a CHIRALPAK ZWIX(+) column, leveraging ion-exchange mechanisms[4].

  • Buffer Preparation: Prepare a bulk solvent of Methanol and Acetonitrile (50:50 v/v). Add 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)[4]. Causality: The exact 1:2 ratio of base to acid is critical. It ensures the mobile phase is slightly acidic (apparent pH ~ 6), maintaining the basic quinuclidine moiety of the CSP in a protonated state while allowing dynamic ion-exchange with the analyte's carboxylate[4].

  • System Equilibration: Install the CHIRALPAK ZWIX(+) column (250 x 4.0 mm, 3 µm). Set temperature to 25°C. Flow at 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the mobile phase to 1.0 mg/mL.

  • Injection & Detection: Inject 5 µL. Monitor at 254 nm. Note that elution order is typically reversed if switching to a ZWIX(-) column, providing a built-in validation mechanism for trace enantiomer quantification[4].

Mechanistic Workflow Visualization

G Start Sample: Fmoc-3-aminopentanoic acid (Racemic Mixture) Decision1 Select Chiral Stationary Phase (CSP) Start->Decision1 CSP1 Polysaccharide-Based (e.g., Lux Cellulose-2) Decision1->CSP1 Broad Selectivity CSP2 Zwitterionic Ion-Exchanger (e.g., CHIRALPAK ZWIX) Decision1->CSP2 High Orthogonality Method1 Reversed-Phase Mode 0.1% TFA in ACN / H2O CSP1->Method1 Method2 Polar Organic Mode MeOH / MeCN + TEA / AcOH CSP2->Method2 Eval1 Rs > 1.5? (Baseline Resolution) Method1->Eval1 Eval2 Rs > 1.5? (Baseline Resolution) Method2->Eval2 Success Method Validated for Enantiomeric Purity Assessment Eval1->Success Yes Optimize Optimize Modifier Ratio or Acid/Base Additives Eval1->Optimize No Eval2->Success Yes Eval2->Optimize No Optimize->Method1 Optimize->Method2

Workflow for HPLC enantioseparation of Fmoc-3-aminopentanoic acid.

Conclusion & Best Practices

When analyzing 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, Polysaccharide-based CSPs (like Lux Cellulose-2) operating in reversed-phase mode offer the most straightforward and cost-effective route to baseline resolution[2]. However, if sample matrix interferences occur or if trace enantiomer quantification requires a reversal of elution order, Zwitterionic CSPs (like CHIRALPAK ZWIX) provide an exceptionally powerful orthogonal alternative[4]. Always ensure your method is self-validating by utilizing a racemic standard prior to lot release testing[6].

References[2] Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases

Sources

Fmoc-3-aminopentanoic acid vs Fmoc-3-aminobutanoic acid in peptidomimetic design

The Application Scientist's Guide to β3 -Amino Acids: Fmoc-3-aminopentanoic acid vs Fmoc-3-aminobutanoic acid in Peptidomimetic Design

As peptidomimetics transition from theoretical models to clinical candidates, the strategic incorporation of β -amino acids has become a cornerstone of modern drug design. The insertion of a single methylene group into the peptide backbone effectively renders the resulting oligomers invisible to natural proteases while allowing them to fold into predictable, stable secondary structures (foldamers).

For researchers designing these therapeutics, selecting the correct β3 -amino acid building block is critical. This guide provides an objective, data-driven comparison between two fundamental building blocks: Fmoc-3-aminobutanoic acid ( β3 -homoalanine, featuring a methyl side chain) and Fmoc-3-aminopentanoic acid ( β3 -homo-alpha-aminobutyric acid, featuring an ethyl side chain).

Structural & Physicochemical Causality

To understand the divergent performance of these two building blocks, we must examine the causality driven by their side-chain aliphatic length.

The substitution of standard α -amino acids with β3 -amino acids preserves the spatial orientation of the side chains necessary for target recognition, but the steric bulk at the β3 position heavily influences the folding propensity of the peptide [1].

  • Fmoc-3-aminobutanoic acid (Methyl Side Chain): Provides a minimal steric perturbation. It is the ideal candidate for β -amino acid scanning (analogous to alanine scanning) to probe receptor-ligand interactions—such as MHC-II binding—without introducing confounding hydrophobic bulk that could disrupt native binding pockets [2].

  • Fmoc-3-aminopentanoic acid (Ethyl Side Chain): The addition of a single methylene to the side chain dramatically increases the local hydrophobic surface area. In the context of 14-helical β -peptides, this added hydrophobicity stabilizes the amphiphilic helix, driving stronger interactions with lipid membranes. This makes it a superior choice for optimizing antifungal and antimicrobial mimetics, though it requires careful titration to avoid unwanted hemolytic activity against human red blood cells [3].

GAFmoc-3-aminobutanoic acid(Methyl Side Chain)CModerate HydrophobicityStandard Steric ProfileA->C Minimal perturbationBFmoc-3-aminopentanoic acid(Ethyl Side Chain)DHigh HydrophobicityIncreased Steric BulkB->D Methylene additionEBaseline 14-HelixLower HemolysisC->E FoldingFStabilized Amphiphilic HelixEnhanced Membrane AffinityD->F Folding

Structural influence of methyl vs ethyl side chains on β-peptide 14-helix formation.

Experimental Performance & Selection Matrix

When transitioning from in silico design to benchtop synthesis, the physicochemical differences between the methyl and ethyl side chains manifest in coupling efficiency and biological behavior. The table below synthesizes quantitative expectations for both derivatives.

ParameterFmoc-3-aminobutanoic acid ( β3 -hAla)Fmoc-3-aminopentanoic acid ( β3 -hAbu)
Side Chain Structure Methyl (-CH₃)Ethyl (-CH₂CH₃)
Relative Hydrophobicity ModerateHigh
14-Helix Propensity BaselineEnhanced (Stabilizes hydrophobic faces)
SPPS Coupling Time 45 - 60 min90 - 120 min (Requires stronger activation)
Optimal Coupling Reagent HBTU or HATUHATU / HOAt (Strictly recommended)
Proteolytic Half-Life > 24 hours (Serum)> 24 hours (Slightly higher steric shielding)
Primary Application Ligand scanning, minimal perturbationAntimicrobial peptides, Foldamer tuning

Self-Validating Experimental Protocols

Trustworthy science relies on protocols that prove their own success. The following methodologies incorporate built-in validation checkpoints to ensure that the unique challenges of β -amino acid synthesis and testing are rigorously controlled.

Protocol A: Self-Validating SPPS Coupling for Bulky β3 -Amino Acids

The increased steric hindrance of the ethyl side chain in 3-aminopentanoic acid significantly increases the risk of deletion sequences during Solid-Phase Peptide Synthesis (SPPS). This protocol utilizes continuous feedback loops to guarantee coupling efficiency.

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 mins. Treat with 20% piperidine in DMF (2 × 10 mins) to remove the Fmoc protecting group.

  • Self-Validation Checkpoint 1 (UV Quantitation): Collect the deprotection flow-through and measure UV absorbance at 301 nm. Calculate the exact concentration of the dibenzofulvene-piperidine adduct to quantify available reactive amine sites.

  • Activation: Dissolve 3.0 equivalents (eq) of the Fmoc- β3 -amino acid and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA. Allow pre-activation for 3 minutes. (Note: HATU is mandatory for the ethyl derivative to overcome steric clash).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature.

    • For 3-aminobutanoic acid: 60 minutes.

    • For 3-aminopentanoic acid: 120 minutes.

  • Self-Validation Checkpoint 2 (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow solution (negative) validates complete coupling. A blue solution (positive) dictates an immediate re-coupling step before proceeding.

  • Capping & Cleavage: Cap unreacted amines using acetic anhydride/DIPEA (10 mins) to prevent downstream deletion errors. Cleave the final peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

SPPSN1Step 1: Deprotection20% Piperidine in DMFN2Step 2: UV MonitoringSelf-Validation: Fmoc release quantitationN1->N2N3Step 3: ActivationHATU/DIPEA (3 eq) in DMFN2->N3N4Step 4: Extended Coupling2 hrs for Ethyl vs 1 hr for MethylN3->N4N5Step 5: Kaiser TestSelf-Validation: Colorimetric check for free aminesN4->N5N6Step 6: Capping & CleavageAc2O then TFA/TIPS/H2ON5->N6

Self-validating solid-phase peptide synthesis (SPPS) workflow for β3-amino acids.

Protocol B: Self-Validating Proteolytic Stability Assay

Claiming proteolytic resistance requires proving that the proteolytic environment was active in the first place. This serum stability assay uses an internal α -peptide control to validate the results.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM stock solution of the synthesized β -peptide and a 100 µM stock of a known degradable α -peptide (e.g., natural Substance P) in PBS (pH 7.4).

  • Incubation: Mix 50 µL of the peptide solutions with 50 µL of 50% human serum (pre-warmed to 37°C). Incubate the mixture at 37°C.

  • Quenching: At defined time points (0, 1, 4, 12, and 24 hours), extract 20 µL aliquots and immediately quench by adding 40 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile to precipitate serum proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS to quantify the remaining intact peptide area under the curve (AUC).

  • Self-Validation Checkpoint: Analyze the α -peptide internal control. It must show >90% degradation by the 4-hour mark. If the α -peptide remains intact, the serum enzymes have degraded/inactivated prior to the assay, rendering the β -peptide stability data invalid.

Conclusion

The choice between Fmoc-3-aminobutanoic acid and Fmoc-3-aminopentanoic acid should be dictated by the functional goal of the peptidomimetic. If the objective is to map a binding pocket or increase the half-life of an existing ligand with minimal structural disruption, the methyl side chain of 3-aminobutanoic acid is optimal. However, if the goal is to engineer de novo foldamers, stabilize 14-helical structures, or drive membrane insertion for antimicrobial applications, the enhanced hydrophobicity of the ethyl side chain in 3-aminopentanoic acid provides the necessary biophysical leverage.

References

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Cheloha, R. W., et al. "Recognition of MHC-II peptide ligands that contain β-amino acids." The Journal of Immunology, 2019. URL:[Link]

  • Lee, M.-R., Raman, N., Gellman, S. H., Lynn, D. M., & Palecek, S. P. "Hydrophobicity and Helicity Regulate the Antifungal Activity of 14-Helical β-Peptides." ACS Chemical Biology, 2014. URL:[Link]

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid
Reactant of Route 2
Reactant of Route 2
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

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